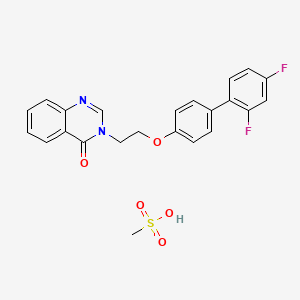

Flubichin methanesulfonate

説明

Methanesulfonate compounds, derived from methanesulfonic acid (CH₃SO₃H), are a class of organosulfur chemicals characterized by their high solubility and stability in aqueous solutions. These compounds, including metal methanesulfonates and alkyl methanesulfonates, are widely utilized in industrial processes such as hydrometallurgy, organic synthesis, and catalysis .

特性

分子式 |

C23H20F2N2O5S |

|---|---|

分子量 |

474.5 g/mol |

IUPAC名 |

3-[2-[4-(2,4-difluorophenyl)phenoxy]ethyl]quinazolin-4-one;methanesulfonic acid |

InChI |

InChI=1S/C22H16F2N2O2.CH4O3S/c23-16-7-10-18(20(24)13-16)15-5-8-17(9-6-15)28-12-11-26-14-25-21-4-2-1-3-19(21)22(26)27;1-5(2,3)4/h1-10,13-14H,11-12H2;1H3,(H,2,3,4) |

InChIキー |

HCKNEADNJMXHHW-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)O.C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=C(C=C3)C4=C(C=C(C=C4)F)F |

製品の起源 |

United States |

準備方法

合成経路と反応条件

フルビシンメタンスルホン酸塩は、多段階プロセスによって合成されます。

2',4'-ジフルオロ-4-(2-クロロエトキシ)ビフェニルの調製: この中間体は、2',4'-ジフルオロ-4-ヒドロキシビフェニルと2-クロロエチルp-トルエンスルホン酸を反応させることによって合成されます.

フルビシン塩基の形成: 次に、この中間体を4(3H)-キナゾリノンと反応させてフルビシン塩基を形成します.

メタンスルホン酸塩の形成: 最後に、フルビシン塩基をクロロホルム中でメタンスルホン酸と反応させてフルビシンメタンスルホン酸塩を得ます.

工業生産方法

フルビシンメタンスルホン酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、温度、圧力、触媒の使用など、反応条件を慎重に制御して、最終製品の高収率と高純度を確保することが含まれます。

化学反応の分析

Solvolysis and Stability Under Process Conditions

Flubichin methanesulfonate's stability in alcoholic solvents is critical for pharmaceutical processing. Studies on methyl methanesulfonate (MMS) formation from methanesulfonic acid (MSA) in methanol reveal:

| Condition | MMS Formation (%) | Key Observations |

|---|---|---|

| 60°C, anhydrous methanol | 0.35 | Highest ester formation after 50 hours |

| 50°C, anhydrous methanol | 0.18 | Reduced rate compared to 60°C |

| 40°C, anhydrous methanol | 0.05 | Minimal ester formation |

| 60°C, 5% water | 0.12 | Water suppresses esterification |

| 60°C, 2,6-lutidine added | <0.01 | Base neutralizes MSA, preventing MMS |

These findings suggest that Flubichin methanesulfonate’s esterification risks are mitigated by:

-

Lower temperatures (≤40°C) during synthesis or purification .

-

Inclusion of weak bases (e.g., 2,6-lutidine) to neutralize acidic byproducts .

-

Solvent systems with ≥5% water content to favor hydrolysis over esterification .

Cross-Coupling Reactions at the Quinazoline Core

The quinazoline scaffold in Flubichin methanesulfonate enables functionalization via transition metal-catalyzed reactions, as demonstrated in analogous compounds:

Kumada Coupling

4-Chloroquinazolines react with Grignard reagents under copper or manganese catalysis:

text4-Chloroquinazoline + R-MgX → 4-Substituted quinazoline (70–92% yield)

Sonogashira Coupling

Alkynylation at position 4 or 6 enhances biological activity in quinazolines:

| Substrate | Alkyne | Product Yield (%) | EGFR IC₅₀ (nM) |

|---|---|---|---|

| 4-Iodoquinazoline | Phenylacetylene | 73 | 5600 |

| 6-Iodoquinazoline-4-amine | 2-Methylbut-3-en-2-ol | 73 | 14 (AurA) |

This reactivity suggests Flubichin methanesulfonate’s core could be modified to improve COX-2 selectivity or pharmacokinetic properties .

Synthetic Pathways and Byproduct Control

Flubichin methanesulfonate is synthesized via stepwise functionalization of the quinazoline core, with key considerations:

-

Nucleophilic substitution : Methanesulfonate ester formation at hydroxyl groups under acidic conditions.

-

Oxidation : Controlled oxidation of thioether intermediates to sulfones using H₂O₂ or mCPBA.

-

Purification : Use of reverse-phase HPLC to isolate the final product, minimizing residual MSA or ester byproducts .

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), quinazoline derivatives undergo:

-

Hydrolysis : Cleavage of the methanesulfonate group in aqueous media, forming flubichin alcohol and MSA.

-

Oxidative degradation : Formation of N-oxide derivatives in the presence of peroxides.

Catalytic Dehydrogenative Coupling

Ruthenium-catalyzed reactions enable eco-friendly synthesis of quinazoline analogs:

text2-Aminophenyl ketone + Amine → Quinazoline (80–95% yield)

This method avoids toxic reagents and aligns with green chemistry principles, applicable to Flubichin methanesulfonate’s structural analogs .

科学的研究の応用

Flubichin methanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Flubichin methanesulfonate is investigated for its potential therapeutic applications, particularly in the treatment of certain cancers.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

作用機序

類似の化合物との比較

フルビシンメタンスルホン酸塩は、他のメタンスルホン酸塩誘導体やキナゾリン系化合物と比較することができます。

メタンスルホン酸塩誘導体: メチルメタンスルホン酸塩やエチルメタンスルホン酸塩などの類似の化合物は、アルキル化剤としても作用します.

キナゾリン系化合物: ゲフィチニブやエルロチニブなどの他のキナゾリン誘導体は、抗がん剤として使用されます。フルビシンメタンスルホン酸塩は、その特定の化学構造とビフェニルエーテル部分の存在により、ユニークです。

類似化合物との比較

Solubility in Aqueous Solutions

Methanesulfonate salts exhibit significantly higher solubility compared to their sulfate counterparts, making them advantageous in hydrometallurgical processes. For example:

Key Trends :

- Most metal methanesulfonates (e.g., Pb²⁺, Cu²⁺) outperform sulfates in solubility, facilitating their use in electroplating and metal recovery .

- Zinc methanesulfonate is an exception, where chloride salts dominate .

Toxicity Profiles

Reproductive and Cellular Toxicity

Methyl methanesulfonate (MMS) is a well-studied alkylating agent with notable reproductive toxicity:

Key Findings :

- MMS exhibits dose-dependent embryotoxicity and disrupts nucleic acid synthesis by alkylating DNA/RNA .

- Ethyl and isopropyl methanesulfonates show lower inhibitory effects on cell growth compared to MMS .

Reactivity in Organic Reactions

Solvolysis Rates

Methanesulfonate esters demonstrate distinct reactivity patterns in solvolysis reactions:

Mechanistic Insight :

Market Trends and Regional Production

- Tin(II) Methanesulfonate: Widely used in electroplating, with major manufacturers in Europe, Asia, and North America .

- Bismuth Tris(methanesulfonate) : Applied in pharmaceuticals and catalysis; market growth driven by demand in Asia-Pacific .

Q & A

Q. How can researchers identify gaps in existing literature on Flubichin methanesulfonate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。